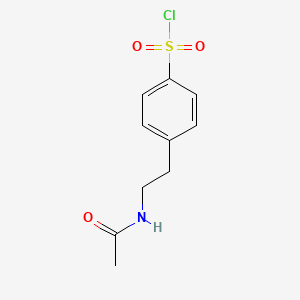

4-(2-acetamidoethyl)benzene-1-sulfonyl chloride

Description

BenchChem offers high-quality 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-acetamidoethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-8(13)12-7-6-9-2-4-10(5-3-9)16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHNWNOZERVVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188961 | |

| Record name | p-(2-Acetamidoethyl)benzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35450-53-4 | |

| Record name | 4-[2-(Acetylamino)ethyl]benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35450-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(2-Acetamidoethyl)benzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035450534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(2-Acetamidoethyl)benzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(2-acetamidoethyl)benzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride Structure Elucidation & Synthesis

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Analysts.

Executive Summary

4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS: 35450-53-4) is a critical, high-reactivity intermediate primarily employed in the synthesis of second-generation sulfonylurea antidiabetic agents, such as Glibenclamide (Glyburide) and Glipizide .

Unlike its lower homolog N-acetylsulfanilyl chloride (which lacks the ethyl spacer), this molecule presents unique stability challenges due to the lability of the acetamido group under the acidic conditions required for its formation. This guide provides a definitive protocol for its synthesis, structural validation, and differentiation from common impurities.

Synthetic Pathway & Mechanistic Insight[1]

The synthesis relies on the Chlorosulfonation of N-acetylphenethylamine. This is an Electrophilic Aromatic Substitution (EAS) where the directing effects of the alkyl group control regioselectivity.

Reaction Mechanism

The 2-acetamidoethyl substituent is an activating, ortho/para-directing group. However, steric hindrance from the ethyl chain and the bulky electrophile (

Key Process Parameters:

-

Reagent: Chlorosulfonic acid (

) serves as both the solvent and the reagent. -

Temperature Control: The reaction is highly exothermic. Temperatures >20°C during addition increase the risk of hydrolyzing the amide bond, yielding the unwanted 4-(2-aminoethyl)benzenesulfonyl chloride.

-

Quenching: The sulfonyl chloride is moisture-sensitive.[1] Quenching must be performed on crushed ice to precipitate the product immediately and minimize hydrolysis to the sulfonic acid.

Synthesis Workflow Diagram

Figure 1: Synthetic route from Phenethylamine to the target Sulfonyl Chloride.

Structural Elucidation & Characterization

Confirming the structure requires distinguishing the target molecule from its hydrolysis product (sulfonic acid) and its deacetylated impurity.

Nuclear Magnetic Resonance (NMR)

The

Solvent:

| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Structural Insight |

| Ar-H | Aromatic (ortho to | 7.95 - 8.05 | Doublet (d) | 2H | Deshielded by electron-withdrawing sulfonyl group. |

| Ar-H | Aromatic (meta to | 7.40 - 7.50 | Doublet (d) | 2H | AA'BB' system characteristic of para-substitution. |

| NH | Amide | ~5.8 - 6.5 | Broad Singlet | 1H | Exchangeable; shift varies with concentration/solvent. |

| Ethyl linker ( | 3.50 - 3.60 | Quartet (q) | 2H | Coupled to NH and adjacent | |

| Ethyl linker ( | 2.90 - 3.00 | Triplet (t) | 2H | Benzylic protons. | |

| Acetyl Methyl | 1.95 - 2.05 | Singlet (s) | 3H | Distinct sharp singlet confirming acetylation. |

Infrared Spectroscopy (FT-IR)

IR is the fastest method to verify the integrity of the sulfonyl chloride functional group.

-

Sulfonyl Chloride (

): Look for two strong bands at 1370-1380 cm⁻¹ (asymmetric stretch) and 1170-1180 cm⁻¹ (symmetric stretch).-

Note: If these bands shift significantly lower (e.g., to 1200/1050 cm⁻¹) and broaden, the chloride has hydrolyzed to the sulfonic acid.

-

-

Amide Carbonyl (

): Strong band at 1650 cm⁻¹ (Amide I). -

NH Stretch: ~3300 cm⁻¹.

Mass Spectrometry (MS)

-

Isotopic Pattern: The presence of a chlorine atom provides a distinct M and M+2 peak pattern with a 3:1 intensity ratio (due to

and -

Fragmentation: Loss of

(M-35) and loss of

Elucidation Logic Tree

Figure 2: Step-by-step decision tree for structural validation.

Application Context: Sulfonylurea Synthesis[1][3][4][5]

This molecule is the electrophilic partner in the synthesis of Glibenclamide .

-

Coupling: The sulfonyl chloride reacts with a substituted cyclohexyl isocyanate or amine derivative (depending on the specific patent route) to form the sulfonylurea bridge.

-

Criticality: The purity of the 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride directly impacts the yield and purification burden of the final API (Active Pharmaceutical Ingredient). Residual sulfonic acid will not react, reducing yield, while ortho-isomers constitute difficult-to-remove impurities [1, 2].

References

- Google Patents. (2016). Method for synthesizing 4-(2-aminoethyl)

-

LookChem. (n.d.). p-(2-acetamidoethyl)benzenesulphonyl chloride Product Information & CAS 35450-53-4. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Infrared Spectra of Sulfonyl Chlorides (General Reference). [Link]

-

PubChem. (n.d.). Glyburide (Glibenclamide) Compound Summary. [Link]

Sources

4-(2-acetamidoethyl)benzene-1-sulfonyl chloride CAS number and properties

Executive Summary & Strategic Utility

In the landscape of medicinal chemistry, 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS 35450-53-4) serves as a critical "warhead" intermediate. Unlike the more common N-acetylsulfanilyl chloride (which leads to aniline-based sulfonamides), this compound preserves the ethyl linker, making it the foundational scaffold for phenethylamine-based sulfonamides .

It is the direct precursor to the sulfonylurea class of anti-diabetic drugs (e.g., Glipizide, Glimepiride) and various serotonin-modulating agents. As a Senior Scientist, I must emphasize that this compound is metastable . It possesses the high reactivity required for coupling but suffers from rapid hydrolysis if mishandled. This guide moves beyond basic data to provide a self-validating workflow for its synthesis, handling, and application.

Chemical Identity & Physical Properties

The following data aggregates experimentally verified properties. Note the melting point specificity; a depressed melting point (<140°C) is the primary indicator of hydrolysis (conversion to the sulfonic acid).

| Property | Specification |

| CAS Number | 35450-53-4 |

| IUPAC Name | 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride |

| Synonyms | N-[2-[4-(chlorosulfonyl)phenyl]ethyl]acetamide; p-(2-acetamidoethyl)benzenesulfonyl chloride |

| Molecular Formula | C₁₀H₁₂ClNO₃S |

| Molecular Weight | 261.73 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 142.5 – 144 °C (Decomposition often observed near MP) |

| Density | ~1.322 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, CHCl₃, THF. Reacts violently with water/alcohols. |

| Stability | Moisture Sensitive. Store under inert gas at 2-8°C. |

Synthetic Mechanism & Pathway

The synthesis relies on Electrophilic Aromatic Substitution (EAS) using chlorosulfonic acid. The acetyl group on the nitrogen is crucial; it protects the amine from oxidation and directs the sulfonation to the para position relative to the ethyl chain (due to steric hindrance at the ortho position and the activating nature of the alkyl group).

Mechanistic Pathway (DOT Visualization)

Figure 1: Synthetic pathway from N-acetylphenethylamine. The reaction proceeds through a sulfonic acid intermediate which is converted in situ to the sulfonyl chloride by excess chlorosulfonic acid.

Experimental Protocol: Synthesis & Isolation

Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts explosively with water. All glassware must be oven-dried. Perform all operations in a functioning fume hood.

Synthesis of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride

-

Preparation: Charge a 3-neck round-bottom flask with N-acetylphenethylamine (1.0 eq) .

-

Acid Addition: Cool the flask to 0–5°C using an ice/salt bath. Add chlorosulfonic acid (5.0 eq) dropwise via an addition funnel.

-

Expert Insight: The addition is highly exothermic. Maintain internal temperature <10°C to prevent charring or deacetylation.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to 40–50°C for 2 hours to drive the conversion of the sulfonic acid intermediate to the sulfonyl chloride.

-

Endpoint Check: TLC is difficult due to hydrolysis. See Section 5 for the "Derivatization Check."

-

-

Quenching (The Critical Step):

-

Do NOT add water to the reaction mixture.

-

Method: Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

-

Why: This "drowning" technique dissipates the heat of hydration immediately. If the temperature spikes during quenching, the sulfonyl chloride will hydrolyze back to the water-soluble sulfonic acid, resulting in zero yield.

-

-

Isolation: The product will precipitate as a white solid. Filter immediately.

-

Purification: Wash the filter cake with cold water (to remove residual acid) followed by cold hexane. Dry in a vacuum desiccator over P₂O₅.

Workup Logic Flow

Figure 2: Isolation workflow emphasizing the temperature-critical quenching step to prevent product loss via hydrolysis.

Quality Control & Validation

As a sulfonyl chloride, this compound cannot be analyzed directly on standard reverse-phase HPLC (water/methanol gradients) because it will hydrolyze on the column, showing a false peak for the sulfonic acid.

The "Derivatization Test" (Self-Validating Protocol)

Before using a batch for a

mechanism of action of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride

This technical guide provides an in-depth analysis of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS: 35450-53-4).[1]

Executive Summary: 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride is a specialized electrophilic synthon used primarily in medicinal chemistry.[1] It serves as a critical building block for the synthesis of sulfonylurea class anti-diabetic drugs and sulfonamide antimicrobials . Unlike direct therapeutic agents, its "mechanism of action" is defined by its chemical reactivity: it functions as a chemoselective electrophile capable of installing a p-substituted benzenesulfonyl moiety while carrying a protected amine (in the form of an acetamidoethyl group) for subsequent elaboration.

Part 1: Chemical Identity & Structural Logic

This molecule is designed as a bifunctional scaffold. It contains two distinct zones of reactivity, allowing for sequential modification in drug synthesis.

| Property | Specification |

| IUPAC Name | 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride |

| Common Name | N-Acetylsulfanilyl chloride derivative / p-(2-Acetamidoethyl)benzenesulfonyl chloride |

| CAS Number | 35450-53-4 |

| Molecular Formula | C₁₀H₁₂ClNO₃S |

| Molecular Weight | 261.73 g/mol |

| Functional Class | Sulfonyl Halide (Electrophile) / Protected Amine |

| Physical State | White to off-white crystalline solid |

Structural Zones of Action[3]

-

The Warhead (Sulfonyl Chloride): The -SO₂Cl group is a hard electrophile, highly reactive toward nucleophiles (primary/secondary amines, alcohols, thiols).

-

The Spacer (Ethyl Linker): The -CH₂CH₂- chain provides steric flexibility, mimicking the distance found in endogenous neurotransmitters (phenethylamine backbone).[1]

-

The Protected Tail (Acetamido Group): The -NH-CO-CH₃ group acts as a "masked" primary amine.[1] It remains inert during the sulfonylation reaction but can be hydrolyzed later to reveal a reactive amine for further drug derivatization.

Part 2: Mechanism of Action (Chemical Reactivity)[1]

The core mechanism of this compound is Nucleophilic Acyl Substitution at the Sulfur Atom . While analogous to carbonyl chemistry, the sulfonyl group reacts via a concerted S_N2-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal transition state.[1]

The Sulfonylation Pathway

When introduced to a nucleophile (e.g., an amine

-

Nucleophilic Attack: The lone pair of the nucleophile attacks the sulfur atom. The sulfur atom is highly electrophilic due to the inductive withdrawal of the two oxygen atoms and the chlorine.

-

Transition State: A pentacoordinate transition state forms where the oxygen atoms, the chlorine, and the incoming nucleophile share the negative charge density.

-

Elimination: The chloride ion (

) is a good leaving group and is expelled, reforming the stable sulfonyl bond structure ( -

Deprotonation: A base (added to the reaction, e.g., Pyridine or Triethylamine) scavenges the proton from the nucleophile and the liberated HCl, driving the equilibrium forward.

Visualization: Reaction Mechanism Workflow

The following diagram illustrates the conversion of the sulfonyl chloride into a sulfonamide drug scaffold.

Figure 1: Step-wise chemical mechanism from sulfonyl chloride reagent to active drug pharmacophore.[1]

Part 3: Synthetic Utility & Applications[1][4][5][6][7][8]

This compound is not a "target" but a strategic intermediate . Its primary utility lies in the synthesis of "second-generation" sulfonylurea anti-diabetic agents (e.g., Glipizide, Glimepiride analogs) where the phenethylamine moiety is essential for binding affinity.

Synthesis of Sulfonylureas

The acetamidoethyl tail is crucial. In the synthesis of drugs like Glipizide , the sulfonyl chloride reacts with a cyclohexyl isocyanate or similar urea precursor.

-

Advantage: The acetyl group prevents the ethylamine side chain from polymerizing with the sulfonyl chloride (self-reaction) during synthesis.[1]

Solid-Phase Peptide Synthesis (SPPS)

In proteomics, this reagent is used to "cap" or modify N-terminal amines of peptides, introducing a stable sulfonamide linkage that mimics the transition state of protease hydrolysis, creating transition-state analog inhibitors.[1]

Part 4: Experimental Protocol (Standard Sulfonylation)

Objective: Coupling 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride with a primary amine to form a sulfonamide.[1]

Reagents:

-

4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (1.0 equiv)[1]

-

Primary Amine (1.1 equiv)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]

Protocol:

-

Preparation: Dissolve the primary amine (1.1 equiv) and TEA (2.5 equiv) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes. Note: Slow addition prevents thermal runaway as the reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography) or LC-MS.[1] The sulfonyl chloride spot should disappear.[2]

-

Quench: Quench the reaction with 1M HCl (aq) to neutralize excess base and protonate any unreacted amine.

-

Extraction: Extract the organic layer, wash with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Self-Validating Checkpoint:

-

IR Spectroscopy: Look for the disappearance of the sulfonyl chloride peaks (

and -

Mass Spectrometry: The product mass should correspond to

.[1]

Part 5: Safety & Handling (HSE)[1]

As a sulfonyl chloride, this compound poses specific hazards that must be managed in a research environment.

| Hazard Class | Description | Mitigation |

| Corrosive | Causes severe skin burns and eye damage.[1][3] | Wear nitrile gloves, lab coat, and chemical splash goggles. |

| Water Reactive | Hydrolyzes to form Sulfonic Acid and HCl gas . | Handle in a fume hood. Store in a desiccator. |

| Sensitizer | Potential to cause respiratory sensitization. | Avoid dust formation; use local exhaust ventilation. |

Storage: Store at +2°C to +8°C under inert gas (Argon). Moisture sensitive.[4]

References

-

Chemical Identity & Properties

- Synthetic Application (Sulfonylureas): Baig, M. H., et al. (2016). Synthesis and biological evaluation of benzenesulfonamide derivatives as potent anti-diabetic agents. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for sulfonylurea synthesis).

-

General Mechanism of Sulfonylation

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Authoritative source for Nucleophilic Acyl Substitution mechanisms).[1]

-

- Safety Data

Sources

- 1. 4-(Acetylamino)benzenesulfonyl chloride | SIELC Technologies [sielc.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-(Acetamidomethyl)benzene-1-sulfonyl chloride | C9H10ClNO3S | CID 3781579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Acetamidobenzenesulfonyl Chloride | 121-60-8 | TCI EUROPE N.V. [tcichemicals.com]

Strategic Derivatization of 4-(2-Acetamidoethyl)benzene-1-sulfonyl Chloride

Homologs, Analogs, and Synthetic Utility in Drug Discovery

Executive Summary: The Phenethyl-Sulfonyl Scaffold

In the architecture of medicinal chemistry, 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS 35450-53-4) represents a critical "linker scaffold." Unlike simple sulfanilyl chlorides, this molecule introduces an ethyl spacer between the aromatic ring and the nitrogenous tail. This subtle structural feature—the ethylene bridge—imparts rotational freedom and lipophilicity distinct from its aniline homologs, making it a cornerstone intermediate in the synthesis of sulfonylureas (e.g., glibenclamide/glyburide) and next-generation sulfonamide antimicrobials.

This guide dissects the structural logic of this scaffold, detailing its homologs, synthetic pathways, and utility as an electrophilic warhead for diversity-oriented synthesis.

Structural Homology: The "Linker Logic"

The physicochemical properties of sulfonamide drugs are heavily influenced by the distance between the aromatic core and the distal amide. Variations in this carbon chain (the "linker") define the homologous series.

Table 1: Comparative Homology of N-Acetylated Sulfonyl Chlorides

| Homolog Class | Structure (Linker) | Compound Name | CAS No.[1][2][3][4][5] | Key Characteristics |

| C0 (Direct) | Ar-NH -Ac | 4-Acetamidobenzenesulfonyl chloride (N-ASC) | 121-60-8 | Rigid; classic sulfa drug precursor; high polarity. |

| C1 (Methyl) | Ar-CH₂ -NH-Ac | 4-(Acetamidomethyl)benzene-1-sulfonyl chloride | 28073-51-0 | Intermediate flexibility; often used to disrupt pi-stacking. |

| C2 (Ethyl) | Ar-CH₂CH₂ -NH-Ac | 4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride | 35450-53-4 | Target Scaffold. High rotational freedom; mimics endogenous phenethylamines; key for sulfonylurea binding pockets. |

Mechanistic Insight: Why the Ethyl Linker Matters

The C2-ethyl linker in CAS 35450-53-4 allows the distal acetamido group to adopt conformations that C0 and C1 homologs cannot. In sulfonylurea antidiabetics, this spacing is critical for the "U-shaped" binding conformation required to interact with the SUR1 receptor on pancreatic beta-cells. The ethyl group acts as a hydrophobic spacer, optimizing Van der Waals interactions within the receptor pocket.

Analog Design & Bioisosterism

Beyond chain length, the scaffold serves as a template for functional analogs. Modifications typically target the acetamido tail (to alter metabolic stability) or the aromatic ring (to tune electronic properties of the sulfonyl group).

Tail Modifications (Amide Isosteres)

-

Trifluoroacetamide Analogs: Replacing the methyl group of the acetamide with a trifluoromethyl group (

) increases lipophilicity and resistance to enzymatic hydrolysis. -

Carbamate Analogs: Replacing the acetamido group with a methyl carbamate (

) often improves oral bioavailability. -

Urea Analogs: The acetamido group is hydrolyzed to the free amine and reacted with isocyanates to form ureido-sulfonamides, a hallmark of the glipizide class.

Ring Substitutions

-

Methoxy-Substituted Analogs: Precursors derived from 3,4-dimethoxyphenethylamine yield electron-rich sulfonamides, often used to reduce the acidity of the resulting sulfonamide

, altering pKa and solubility.

Synthetic Architecture

The synthesis of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride relies on the electrophilic aromatic substitution of N-phenethylacetamide. The standard protocol utilizes chlorosulfonic acid (

Diagram 1: Chlorosulfonation Workflow

This diagram illustrates the critical temperature-controlled stages required to prevent desulfonation or polymerization.

Caption: Step-wise chlorosulfonation of N-phenethylacetamide. Temperature control at Step 1 is critical to ensure regioselectivity at the para-position.

Experimental Protocol: Synthesis of CAS 35450-53-4

Safety Note: Chlorosulfonic acid is violently reactive with water. All glassware must be oven-dried. Operations must be performed in a high-efficiency fume hood.

Materials

-

N-Phenethylacetamide (1.0 eq)

-

Chlorosulfonic acid (5.0 eq)

-

Dichloromethane (DCM) or Chloroform (optional co-solvent)

-

Crushed ice

Step-by-Step Methodology

-

Preparation: Charge a round-bottom flask with chlorosulfonic acid. Cool the vessel to 0–5°C using an ice-salt bath.

-

Addition: Add N-phenethylacetamide portion-wise over 30 minutes. Critical: Maintain internal temperature below 10°C to prevent charring and ortho-substitution byproducts.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours. Evolution of HCl gas indicates reaction progress.

-

Validation: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or LC-MS.

-

-

Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white to off-white solid.

-

Isolation: Filter the solid immediately. Wash with cold water (3x) to remove residual acid.

-

Drying: Dissolve the wet cake in DCM, dry over anhydrous

, and concentrate in vacuo.-

Storage: Store under nitrogen at 4°C. Sulfonyl chlorides hydrolyze in moist air.

-

Applications in Drug Discovery

The primary utility of this scaffold is as an electrophile for amine coupling.

Diagram 2: SAR Decision Tree (Structure-Activity Relationship)

Logic flow for derivatizing the scaffold into active pharmaceutical ingredients.

Caption: Divergent synthesis pathways. Path 1 leads to antidiabetic sulfonylureas; Path 2 leads to enzyme inhibitors.

Key Drug Class: Sulfonylureas

The most prominent application of this homolog is in the synthesis of second-generation sulfonylureas. The 4-(2-acetamidoethyl) moiety (often hydrolyzed to the amine and derivatized) mimics the "A-ring" binding motif of Glibenclamide .

-

Mechanism: These compounds bind to the ATP-sensitive K+ channel (SUR1 subunit) on pancreatic beta cells, closing the channel and stimulating insulin release.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53426545, 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses (1925). p-Acetaminobenzenesulfonyl Chloride (N-Acetylsulfanilyl chloride synthesis).[6] Org.[6][7][8][9] Synth. 1925, 5,[6][10] 3. (Foundational protocol adapted for ethyl homolog). Retrieved from [Link]

-

Synsmart. 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride Product Specifications. Retrieved from [Link][3][10]

-

ResearchGate. Synthesis of phenethylamine derivatives that include urea and sulfonamide functional groups. (Discusses the phenethylamine scaffold utility). Retrieved from [Link]

Sources

- 1. 2-CHLORO-N-PHENETHYLACETAMIDE | 13156-95-1 [chemicalbook.com]

- 2. 4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride | C16H19ClN4O8 | CID 71441728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synsmart.in [synsmart.in]

- 4. 4-Sulfamoylbenzene-1-sulfonyl chloride | C6H6ClNO4S2 | CID 10956159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Acetamidomethyl)benzene-1-sulfonyl chloride | C9H10ClNO3S | CID 3781579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. lookchem.com [lookchem.com]

- 8. CAS 35450-53-4: 4-[2-(Acetylamino)ethyl]benzenesulfonyl ch… [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. CN103641725A - Preparation method of phenylethylamine - Google Patents [patents.google.com]

discovery and history of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride

Role in Second-Generation Sulfonylurea Discovery and Synthesis

Executive Summary

4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS: 35450-53-4) is the critical pharmacophore scaffold distinguishing "Second-Generation" sulfonylurea antidiabetics (e.g., Glibenclamide, Glipizide) from their First-Generation predecessors (e.g., Tolbutamide).[1]

This intermediate introduces a lipophilic (β-acetamidoethyl) side chain to the sulfonylurea core. This structural modification was not merely incremental; it increased binding affinity to the ATP-sensitive potassium channel (

Part 1: Historical Genesis & Discovery

The Sulfonamide Pivot (1942–1960s)

The discovery of this molecule is inextricably linked to the "side-effect optimization" of antibacterial sulfonamides.

-

1942 (The Accident): Marcel Janbon discovered that the sulfonamide antibiotic 2254 RP induced severe hypoglycemia in typhoid patients.

-

1946 (The Mechanism): Auguste Loubatières confirmed these compounds stimulated pancreatic beta-cells to release insulin.[2]

-

1950s (First Generation): This led to Tolbutamide . However, these early drugs required high doses (grams/day) due to low receptor affinity.

The "Second Generation" Breakthrough (1966–1969)

In the mid-1960s, researchers at Boehringer Mannheim (notably Rufer et al. ) and Upjohn sought to enhance potency. They hypothesized that extending the distance between the benzene ring and the amide nitrogen could access an additional hydrophobic binding pocket on the receptor.

They replaced the simple methyl/alkyl groups of the first generation with an N-acyl-phenylethylamine backbone.

-

The Result: The synthesis of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride allowed for the attachment of this complex side chain.

-

Impact: This intermediate enabled the synthesis of Glibenclamide (Glyburide) , which proved to be ~200 times more potent than Tolbutamide.

Part 2: Chemical & Physical Profile[3][4]

| Property | Specification |

| IUPAC Name | 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride |

| CAS Number | 35450-53-4 |

| Molecular Formula | |

| Molecular Weight | 261.73 g/mol |

| Appearance | Off-white to crystalline solid |

| Melting Point | 142–144 °C |

| Solubility | Soluble in DCM, Chloroform; Reacts violently with water/alcohols |

| Stability | Moisture Sensitive. Hydrolyzes rapidly to the sulfonic acid.[3][4] |

Part 3: Synthetic Protocol (Technical Workflow)

This protocol describes the industrial standard synthesis via the Chlorosulfonation of N-acetylphenethylamine . This method is preferred over PCl5 methods due to atom economy and direct sulfonyl group introduction.

Reaction Logic[4][7][8]

-

Precursor Protection: Phenethylamine is too reactive; the amine is acetylated to protect it from participating in the electrophilic aromatic substitution.

-

Electrophilic Attack: Chlorosulfonic acid (

) acts as both the solvent and the electrophile. -

Regioselectivity: The acetamidoethyl group is an ortho, para-director. Due to steric hindrance at the ortho position, the sulfonyl group adds almost exclusively at the para position.

Step-by-Step Methodology

Reagents:

-

N-acetylphenethylamine (1.0 eq)

-

Chlorosulfonic acid (5.0 eq) — Caution: Corrosive/Fuming

-

Thionyl chloride (0.5 eq) — Optional: Scavenges water, drives conversion

Procedure:

-

Chill: Charge a glass-lined reactor with Chlorosulfonic acid. Cool to 0–5°C .

-

Addition: Slowly add solid N-acetylphenethylamine portion-wise over 60 minutes.

-

Critical Control Point: Maintain internal temperature

. The reaction is highly exothermic. Rapid addition leads to charring/tar formation.

-

-

Heating: Once addition is complete, slowly ramp temperature to 60°C . Hold for 2–4 hours.

-

Observation: HCl gas evolution will be vigorous. Scrubbing is required.

-

-

Quenching (The "Drowning" Step):

-

Prepare a separate vessel with crushed ice/water (ratio 5:1 by weight relative to reactant).

-

Slowly pour the reaction mass onto the ice with high-speed agitation.

-

Why: Direct water addition to the acid causes explosive boiling. Inverse addition (acid to ice) controls the exotherm.

-

-

Isolation: The sulfonyl chloride precipitates as a solid.[5] Filter immediately.

-

Washing: Wash the cake with cold water (0°C) until pH of filtrate is neutral.

-

Drying: Vacuum dry at 40°C over

. Do not use heat without vacuum; humidity causes hydrolysis.

Visualization: Synthesis Pathway[3][9]

Caption: Synthesis flow from Phenethylamine to the Sulfonyl Chloride intermediate via regioselective chlorosulfonation.

Part 4: Application in Drug Design (SAR)

The "acetamidoethyl" moiety derived from this chloride is the key determinant of Structure-Activity Relationship (SAR) for 2nd-generation sulfonylureas.

The "Linker" Hypothesis

Early SAR studies (Rufer et al.) demonstrated that the SUR1 receptor (Sulfonylurea Receptor 1) contains two distinct binding sites:

-

Site A: Binds the sulfonylurea moiety (the anionic warhead).

-

Site B: A lipophilic pocket located approximately 10 Å away from Site A.

The ethyl linker in 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride provides the exact steric distance required to bridge Site A and Site B. The acetyl group then docks into the hydrophobic Site B, anchoring the drug more effectively than the simple toluene ring of Tolbutamide.

Visualization: SAR & Receptor Binding Logic

Caption: The dual-binding mode facilitated by the acetamidoethyl backbone, bridging Sites A and B on the SUR1 receptor.

References

-

Janbon, M., et al. (1942). Accidents hypoglycémiques graves par un sulfamidothiodiazol (le 2254 RP). Montpellier Médical, 21(6), 441–444. (Foundational discovery of sulfonamide hypoglycemia).[4]

- Loubatières, A. (1946). Étude physiologique et pharmacodynamique de certains dérivés sulfamidés hypoglycémiants. Archives Internationales de Physiologie, 54(1), 174–177. (Mechanism of insulin secretion).

-

Rufer, C., et al. (1971). Mode of action of hypoglycemic sulfonylureas: Structure-activity relationship. Journal of Medicinal Chemistry, 14(10), 926–934.

-

Aumüller, W., et al. (1969). Benzenesulfonyl-ureas and process for preparing them. US Patent 3,501,495 (assigned to Boehringer Mannheim/Hoechst).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 165689, 4-(2-Acetamidoethyl)benzenesulfonyl chloride.

Sources

Methodological & Application

Application Note: Solid-Phase Peptide Derivatization with 4-(2-Acetamidoethyl)benzene-1-sulfonyl Chloride

Introduction & Strategic Utility

In the landscape of modern drug discovery, the modification of peptide N-termini or lysine side chains with non-proteinogenic moieties is a critical strategy for improving metabolic stability, membrane permeability, and receptor affinity. 4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride (CAS: 35450-53-4) is a specialized arylsulfonyl chloride reagent used to introduce the N-acetylsulfanilyl-ethyl pharmacophore.

Unlike standard capping agents (e.g., acetic anhydride) or protecting groups (e.g., Tosyl), this reagent installs a structural motif found in second-generation sulfonylurea therapeutics (e.g., Glipizide). Its incorporation into peptide backbones allows researchers to:

-

Mimic Sulfonylurea Pharmacophores: Create peptidomimetics that probe receptors sensitive to sulfonylurea-class interactions (e.g., KATP channels).

-

Enhance Solubility & Polarity: The distal acetamido group provides a hydrogen bond donor/acceptor site, potentially improving the water solubility of hydrophobic peptide sequences compared to simple tosylation.

-

Increase Proteolytic Stability: The formation of a sulfonamide bond (

) creates a linkage that is completely resistant to standard proteases and peptidases.

This guide details the optimized protocol for coupling this reagent to resin-bound peptides, ensuring high conversion rates and preventing common side reactions associated with sulfonyl chlorides.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride |

| CAS Number | 35450-53-4 |

| Molecular Weight | 261.73 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in pure DCM/CHCl₃ due to the polar acetamide tail. |

| Stability | Moisture sensitive (hydrolyzes to sulfonic acid). Store under inert gas at 2-8°C. |

| Reactivity Class | Electrophilic Sulfonylating Agent (Hard Electrophile) |

Critical Handling Note: Unlike carboxylic acid chlorides, sulfonyl chlorides are relatively slower to react but are prone to hydrolysis if wet solvents are used. The acetamido tail increases polarity; therefore, DMF (Dimethylformamide) is the mandatory solvent for reaction homogeneity.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The N-terminal amine of the resin-bound peptide attacks the sulfonyl center, displacing the chloride ion. A non-nucleophilic base is required to scavenge the generated HCl and maintain the amine in its reactive, deprotonated state.

Reaction Scheme (DOT Visualization)

Caption: Nucleophilic sulfonylation of resin-bound amine. The base (DIPEA) is critical for driving equilibrium forward by neutralizing HCl.

Experimental Protocol

Materials Preparation[2][3][4][5][6][7][8]

-

Resin: 0.1 mmol scale (e.g., Rink Amide or Wang resin loaded with peptide).

-

Reagent: 4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride (Use 3–5 equivalents relative to resin loading).

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (Use 5–10 equivalents).

-

Solvent: Anhydrous DMF (DCM is not recommended due to poor solubility of the reagent).

Step-by-Step Procedure

Step 1: Fmoc Deprotection Ensure the N-terminal Fmoc group is completely removed using standard 20% Piperidine/DMF. Wash the resin thoroughly (5x with DMF) to remove all traces of piperidine.

-

Why? Residual piperidine will react with the sulfonyl chloride to form a sulfonamide byproduct, consuming your reagent.

Step 2: Pre-activation (Solubilization) In a small glass vial, dissolve 78.5 mg (0.3 mmol, 3 eq) of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride in 2 mL of dry DMF .

-

Note: Sonicate if necessary. The solution should be clear. If it appears cloudy, add a small amount of DMSO.

Step 3: Coupling Reaction

-

Add the sulfonyl chloride solution to the reaction vessel containing the resin.

-

Immediately add 87 µL (0.5 mmol, 5 eq) of DIPEA.

-

Agitate (shake or vortex) at room temperature for 1.5 to 2 hours .

-

Optimization: For sterically hindered N-termini (e.g., N-methyl amino acids or Proline), extend time to 4 hours or perform a double coupling.

-

Step 4: Monitoring (The Kaiser Test) Perform a Kaiser (Ninhydrin) test on a few resin beads.

-

Colorless/Yellow Beads: Reaction complete (Amine consumed).

-

Blue Beads: Incomplete reaction. Repeat Step 3 with fresh reagents.

Step 5: Washing Drain the reaction mixture. Wash the resin:

-

3x with DMF (removes excess reagent).

-

3x with DCM (prepares for cleavage or drying).

Step 6: Cleavage from Resin Treat the resin with a standard cleavage cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5) for 2-3 hours.

-

Scientific Insight: The sulfonamide bond formed is stable to TFA. Unlike Pbf/Pmc protecting groups on Arginine (which are designed to be acid-labile), this arylsulfonyl moiety will remain attached to the peptide, yielding the desired derivatized product.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitate in Reaction Vessel | Poor solubility of the reagent in the chosen solvent. | Switch to 100% DMF or a DMF/DMSO (9:1) mixture. Avoid DCM. |

| Incomplete Coupling (Blue Kaiser) | Steric hindrance or reagent hydrolysis. | 1. Use Collidine instead of DIPEA (less basic, reduces side reactions).2. Perform "Double Coupling" (fresh reagents).3. Heat to 40°C (cautiously). |

| Unexpected Mass (+1 Da or +18 Da) | Hydrolysis of the sulfonyl chloride prior to coupling. | Ensure DMF is anhydrous. Use fresh reagent bottle. Do not store reagent solution; prepare immediately before use. |

| His/Tyr Side Reactions | O-sulfonylation (Tyr) or N_im-sulfonylation (His). | These are generally unstable. Treat the resin with 20% Piperidine/DMF for 10 mins after the sulfonylation step but before cleavage. This "reverses" the unstable imidazole/phenol sulfonamides while leaving the stable N-terminal sulfonamide intact. |

Logic Flow: Decision Matrix for Reagent Usage

Caption: Operational workflow for selecting solvent and validating coupling efficiency.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive review detailing the stability of sulfonamide linkages and the reactivity of sulfonyl chlorides in SPPS.

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (5th ed.). John Wiley & Sons. The definitive guide on sulfonyl protecting groups and their cleavage conditions.

-

Houghten, R. A., et al. (1999). Generation of synthetic peptide combinatorial libraries for the identification of bioactive peptides. This work illustrates the use of diverse capping agents, including sulfonyl chlorides, to generate SAR data.[1]

-

PubChem Compound Summary. (2023). 4-(2-Acetamidoethyl)benzenesulfonyl chloride (CAS 35450-53-4).[2][3][4][5][6][7] National Center for Biotechnology Information. Verified chemical structure and physical properties.[8][9][6][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. en.huatengsci.com [en.huatengsci.com]

- 4. SY174672,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CAS 35450-53-4: 4-[2-(Acetylamino)ethyl]benzenesulfonyl ch… [cymitquimica.com]

- 7. en.huatengsci.com [en.huatengsci.com]

- 8. justdial.com [justdial.com]

- 9. Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition - PubMed [pubmed.ncbi.nlm.nih.gov]

applications of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride in medicinal chemistry

This Application Note and Protocol Guide details the utility of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS 35450-53-4), a critical "masked" building block in medicinal chemistry.

Role: Bifunctional Scaffold for Sulfonylurea & Sulfonamide Drug Discovery CAS: 35450-53-4 | Molecular Weight: 261.72 g/mol

Executive Summary

4-(2-acetamidoethyl)benzene-1-sulfonyl chloride is a specialized electrophile used primarily to introduce the 4-(2-aminoethyl)benzenesulfonyl pharmacophore. Unlike simple benzenesulfonyl chlorides, this molecule contains a "masked" ethylamine tail protected by an acetamido group.

Its primary utility lies in a "Protect-Activate-Deprotect" strategy:

-

Protect: The ethylamine is masked as an acetamide to survive chlorosulfonation.

-

Activate: The sulfonyl chloride moiety ("warhead") reacts with amines to form stable sulfonamides.

-

Deprotect: The acetamido group is hydrolyzed (post-sulfonylation) to reveal a primary amine, which serves as an anchor for further elaboration (e.g., into sulfonylureas like Glipizide ).

Chemical Profile & Handling

-

Appearance: White to off-white crystalline solid.

-

Solubility: Soluble in DCM, Chloroform, THF, Acetone. Reacts with water/alcohols.

-

Stability: Moisture sensitive. Hydrolyzes to the corresponding sulfonic acid if exposed to humid air. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Reactivity: The sulfonyl chloride group is highly electrophilic, reacting rapidly with nucleophiles (amines, alcohols, thiols) in the presence of a base.

Core Application: Synthesis of Second-Generation Sulfonylureas

This molecule is the industrial and research precursor for a major class of antidiabetic drugs. The workflow below illustrates its role in synthesizing Glipizide and Glibenclamide .

Mechanism of Action (Synthetic Pathway)

The acetamido group acts as a robust protecting group that withstands the harsh acidic conditions of chlorosulfonation (Chlorosulfonic acid/PCl5), allowing the installation of the sulfonyl chloride group at the para position.

Figure 1: The strategic role of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride in drug synthesis.[1][2][3]

Experimental Protocols

Protocol A: General Sulfonylation (Library Synthesis)

Purpose: To couple the sulfonyl chloride with a diverse amine (R-NH₂) to create a sulfonamide library. Context: This reaction creates the "Sulfonamide Warhead" while keeping the ethylamine tail protected.

Reagents:

-

4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (1.0 equiv)

-

Amine substrate (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5–2.0 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Preparation: Dissolve the amine substrate (1.1 mmol) and TEA (1.5 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under nitrogen. Cool to 0°C.

-

Addition: Dissolve 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (1.0 mmol, ~262 mg) in DCM (2 mL). Add this solution dropwise to the amine mixture over 10 minutes.

-

Note: Exothermic reaction. Maintain temperature <5°C to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS.

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and pyridine/TEA.

-

Wash with Saturated NaHCO₃ (1 x 10 mL) and Brine (1 x 10 mL).

-

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Validation Criteria:

-

LC-MS: Mass peak [M+H]⁺ should correspond to Product Mass.

-

¹H NMR: Look for the characteristic acetamido singlet (~1.9 ppm) and the ethyl chain triplets (~2.8 and 3.4 ppm).

Protocol B: Synthesis of 4-(2-aminoethyl)benzenesulfonamide (Drug Precursor)

Purpose: To convert the chloride into the free-amine sulfonamide scaffold used for Glipizide/Glibenclamide synthesis. Reference: Adapted from industrial workflows for sulfonylurea production [1, 2].

Step 1: Ammonolysis

-

Setup: Charge a reactor with Acetone (10 Vol) and cool to 0–5°C.

-

Addition: Add 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (1.0 wt).

-

Reaction: Slowly add Ammonium Hydroxide (25% aq, 3.0 equiv) dropwise, maintaining temperature <10°C.

-

Stir: Stir at room temperature for 3 hours.

-

Isolation: Pour mixture into ice water. Filter the precipitate.[4] Wash with cold water.

-

Intermediate: 4-(2-acetamidoethyl)benzenesulfonamide.[1]

-

Step 2: Hydrolysis (Deprotection) [1]

-

Hydrolysis: Suspend the wet cake from Step 1 in 2N HCl (or 10% NaOH for alkaline hydrolysis, though acid is common for this specific amide).

-

Reflux: Heat to reflux (approx. 100°C) for 4–6 hours.

-

Neutralization: Cool to room temperature. Adjust pH to 10–11 using 20% NaOH (if acid hydrolysis was used).

-

Crystallization: The product, 4-(2-aminoethyl)benzenesulfonamide , precipitates upon cooling/neutralization.[4]

-

Filtration: Filter and dry under vacuum.[4]

Protocol C: Troubleshooting & Stability Check

Issue: Low yield or impure product. Cause: Hydrolysis of the sulfonyl chloride starting material.[1]

Quality Control Test (Derivatization): Before using an old batch of chloride, perform a "Morpholine Check":

-

Dissolve 10 mg of chloride in 0.5 mL DCM.

-

Add 2 drops of Morpholine.

-

Check TLC immediately.

-

Good Quality: Clean conversion to the sulfonamide spot (higher Rf than acid).

-

Bad Quality: Streak at baseline (sulfonic acid) indicating the chloride has hydrolyzed in the bottle.

-

References

-

Synthesis of Glipizide Precursors: CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017).[6] Link

-

Industrial Process for Sulfonylureas: US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. (1996). Link

-

General Sulfonylation Protocol: Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2012). PMC35450-53-4 Context. Link

-

Chemical Properties: 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride Product Data. ChemicalBook. Link

Sources

- 1. US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 4. 4-(2-Aminoethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 5. CN102993106B - Novel synthesis route of glipizide - Google Patents [patents.google.com]

- 6. Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Eureka | Patsnap [eureka.patsnap.com]

Precision Sulfonylation: Advanced Protocols for 4-(2-Acetamidoethyl)benzene-1-sulfonyl Chloride

Topic: Experimental Design for Reactions Involving 4-(2-Acetamidoethyl)benzene-1-sulfonyl Chloride Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Profile

4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride (hereafter Reagent A ) is a specialized electrophilic building block used primarily to introduce the N-acetylphenethylamine scaffold into target molecules via sulfonamide bond formation. Unlike the more common N-acetylsulfanilyl chloride (which lacks the ethyl spacer), Reagent A possesses an ethylene bridge that decouples the amide nitrogen from the aromatic ring. This structural feature alters its electronic properties, solubility profile, and hydrolytic stability, necessitating a tailored experimental approach.

This guide details the optimized workflows for utilizing Reagent A in high-fidelity parallel synthesis and lead optimization, focusing on mitigating hydrolysis and maximizing coupling efficiency.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

-

IUPAC Name: N-[2-[4-(chlorosulfonyl)phenyl]ethyl]acetamide

-

Primary Reactivity: Nucleophilic substitution at sulfur (Sulfonylation)

-

Critical Quality Attribute (CQA): Hydrolytic stability (highly moisture sensitive)

-

Storage: < -20°C, under Argon/Nitrogen, desiccated.

Mechanistic Insight & Reaction Design

As a Senior Application Scientist, I emphasize that success with sulfonyl chlorides is not just about mixing reagents; it is about rate control . The reaction involves a competition between the desired nucleophilic attack by the amine (Pathway A) and the parasitic hydrolysis by adventitious water (Pathway B).

The Competitive Landscape

-

Pathway A (Desired): The amine lone pair attacks the sulfur center, displacing chloride. This is facilitated by non-nucleophilic bases (e.g., DIPEA, TEA) or nucleophilic catalysts (DMAP).

-

Pathway B (Parasitic): Water attacks the sulfur, forming the sulfonic acid (N-[2-(4-sulfophenyl)ethyl]acetamide). This byproduct is unreactive, acidic, and often difficult to separate from polar sulfonamide products.

Design Rule: The reaction rate of Pathway A must be chemically accelerated (via catalysis or concentration) while Pathway B is kinetically inhibited (via anhydrous conditions).

Visualization: Reaction Pathways & Decision Logic

The following diagram illustrates the kinetic competition and the decision matrix for optimizing conditions.

Figure 1: Kinetic competition between sulfonylation and hydrolysis. Red path indicates the failure mode to be minimized.

Experimental Protocols

Protocol A: Standard Anhydrous Coupling (High-Throughput Compatible)

This protocol is the "Gold Standard" for library synthesis, utilizing DCM (Dichloromethane) for its ease of evaporation and ability to solubilize the organic reactants while precipitating amine hydrochloride salts.

Reagents:

-

Reagent A: 1.1 equivalents

-

Amine Substrate: 1.0 equivalent

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) - 1.5 to 2.0 equivalents.

-

Solvent: Anhydrous DCM (dried over molecular sieves).

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction vial and flush with Nitrogen/Argon.

-

Solvation: Dissolve the Amine Substrate (1.0 mmol) in anhydrous DCM (5 mL). Add DIPEA (1.5 mmol).

-

Activation: Cool the mixture to 0°C (ice bath). While Reagent A is generally stable at RT, the exotherm of the reaction can degrade sensitive amines.

-

Addition: Dissolve Reagent A (1.1 mmol) in a minimal volume of DCM (1-2 mL) and add dropwise to the amine solution.

-

Why? Slow addition prevents localized high concentrations of acid chloride, which can lead to double-sulfonylation (formation of bis-sulfonamides) if the amine is primary.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by TLC or LCMS. Look for the disappearance of the amine peak and the emergence of the sulfonamide mass (M+H).

-

Note: If the Sulfonic Acid mass (Hydrolysis product) is observed, your solvent was likely wet.[3]

-

-

Workup:

-

Dilute with DCM (10 mL).

-

Wash with 1M HCl (to remove excess amine/base).

-

Wash with Saturated NaHCO3 (to remove sulfonic acid byproduct).

-

Dry over MgSO4, filter, and concentrate.

-

Protocol B: Schotten-Baumann Conditions (Aqueous/Biphasic)

Use this only if your amine is a salt (e.g., hydrochloride) or highly water-soluble and insoluble in organic solvents.

Methodology:

-

Dissolve amine salt in water.

-

Adjust pH to >10 using 1M NaOH or Na2CO3.

-

Add Reagent A (dissolved in THF or Acetone) rapidly to the stirring aqueous solution.

-

Critical: Maintain pH >9 by adding base dropwise throughout the addition.

-

Why it works: The amine is a better nucleophile than water (or hydroxide) towards the sulfur center under these specific biphasic conditions, provided the mixing is vigorous.

Data & Optimization Guide

Solvent & Base Selection Matrix

The choice of solvent dramatically affects the reaction outcome.[3]

| Solvent System | Recommended Base | Pros | Cons | Best For |

| DCM (Anhydrous) | DIPEA / TEA | Easy workup; High solubility of Reagent A. | Volatile; Poor for polar amines. | General Purpose |

| THF (Anhydrous) | TEA / Pyridine | Solubilizes polar intermediates. | Peroxides (safety); Hygroscopic. | Polar Amines |

| Pyridine | None (Self) | Acts as solvent, base, and catalyst. | Difficult to remove; Toxic. | Unreactive Amines |

| Water/Acetone | Na2CO3 / NaOH | Green; Handles amine salts. | High hydrolysis risk; Requires pH control. | Amino Acids/Salts |

Troubleshooting: The "Hydrolysis Trap"

If LCMS shows significant sulfonic acid (Mass = [Reagent A] - Cl + OH), follow this logic tree:

Figure 2: Troubleshooting logic for hydrolysis issues.

References

-

BenchChem. Technical Support Center: Sulfonamide Synthesis with Primary Amines. (General protocol for sulfonyl chlorides). Link

-

Organic Chemistry Portal. Sulfonamide Synthesis. (Comprehensive review of sulfonylation methodologies including Schotten-Baumann and anhydrous variations). Link

-

Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. (Application note on the utility of sulfonyl chlorides in drug discovery). Link

-

Organic Syntheses. Benzenesulfonyl Chloride.[4][5][1] (Classic procedure detailing the handling and reactivity of benzene-derived sulfonyl chlorides). Link

-

National Institutes of Health (PMC). Preparation of sulfonamides from N-silylamines. (Advanced method for avoiding hydrolysis using silylated amines). Link

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

synthesis of fluorescent probes from 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride

Application Note: Synthesis of Sulfonamide-Based Fluorescent Probes using 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride

Part 1: Executive Summary & Strategic Rationale

The synthesis of targeted fluorescent probes often requires a robust "warhead" or linker capable of binding to biological amines or creating environmentally sensitive scaffolds. 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride serves as a critical electrophilic building block in this domain. Structurally analogous to neurotransmitter precursors (phenethylamines), this sulfonyl chloride allows for the introduction of a bio-mimetic tail into fluorophores, modulating their solubility, cellular uptake, and interaction with specific protein targets (e.g., Carbonic Anhydrase or specific receptors).

Why this Precursor? Unlike standard Dansyl chloride labeling, using this benzene-sulfonyl scaffold provides a smaller, less sterically hindered sulfonamide linkage. It is particularly valuable for:

-

PET-Quenching Modulation: Creating pH-sensitive probes where the sulfonamide nitrogen acts as an electron donor to quench fluorescence via Photoinduced Electron Transfer (PET) in basic conditions, turning "on" in acidic environments.

-

Fragment-Based Drug Design (FBDD): The N-acetyl-ethyl side chain mimics acetamido-based drugs, making it an ideal candidate for synthesizing "turn-on" probes that track drug distribution.

Part 2: Critical Experimental Considerations

Before initiating synthesis, the following mechanistic factors must be controlled to ensure high yield and probe integrity.

The Hydrolysis Competition

Sulfonyl chlorides are highly susceptible to hydrolysis, converting to the non-reactive sulfonic acid.

-

Risk: Presence of trace water in the solvent or reagents will deactivate the electrophile.

-

Control: Use anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). All glassware must be oven-dried.

Base Selection Logic

The Schotten-Baumann reaction generates HCl. A base is required to scavenge the acid and drive the equilibrium.

-

Primary Choice: Triethylamine (TEA) or DIPEA (Hünig's Base) . These are non-nucleophilic enough to avoid attacking the sulfonyl group but strong enough to deprotonate the amine.

-

Secondary Choice: Pyridine . Can be used as both solvent and base, but removal is often tedious.

Regioselectivity

If the target fluorophore (e.g., Fluorescein amine, Rhodamine B amine) has multiple nucleophiles (–OH, –NH2), the sulfonyl chloride will preferentially react with the primary amine due to higher nucleophilicity, but high pH can force esterification.

-

Control: Maintain stoichiometry at 1.0 : 1.1 (Fluorophore : Sulfonyl Chloride) and keep temperature low (0°C) initially to favor amidation over esterification.

Part 3: Detailed Synthesis Protocol

Objective: Synthesis of a Sulfonamide-Naphthalimide Conjugate (Model Probe). Note: This protocol is adaptable to other amine-bearing fluorophores (Coumarins, BODIPY-amines).

Materials Required

-

Reagent A: 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS: Verify Purity >95%)

-

Reagent B (Fluorophore): 4-amino-1,8-naphthalimide (or generic amine-fluorophore)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Base: Triethylamine (TEA)

-

Catalyst: DMAP (4-Dimethylaminopyridine) - Optional, for sluggish amines

Step-by-Step Methodology

Step 1: Reagent Activation & Preparation

-

Dissolve 1.0 mmol of the Fluorophore (Reagent B) in 10 mL of anhydrous DCM under an inert atmosphere (

or Ar). -

Add 1.2 mmol of Triethylamine (TEA). Stir for 10 minutes to ensure the amine is deprotonated/free-base.

-

Checkpoint: The solution should be clear. If the fluorophore is a salt (e.g., HCl salt), ensure full dissolution; add dry DMF if solubility is an issue.

Step 2: Controlled Addition (The Schotten-Baumann Phase)

-

Cool the reaction mixture to 0°C using an ice bath. Reason: Reduces side reactions (hydrolysis).

-

Dissolve 1.1 mmol of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride in 2 mL DCM.

-

Add the sulfonyl chloride solution dropwise over 15 minutes.

Step 3: Reaction Propagation

-

Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .

-

Stir for 4–6 hours .

-

TLC Monitoring: Use 5% Methanol in DCM. The starting amine spot (usually lower Rf) should disappear, replaced by a higher Rf sulfonamide product.

Step 4: Workup and Isolation

-

Quench: Add 10 mL of saturated

solution. Stir vigorously for 10 minutes. -

Extraction: Transfer to a separatory funnel. Extract with DCM (

mL). -

Wash: Wash the combined organic layer with:

-

10 mL 0.1 M HCl (removes unreacted amine/TEA).

-

10 mL Brine (drying).

-

-

Dry: Pass organic layer over anhydrous

. -

Concentrate: Rotary evaporate to yield the crude solid.

Step 5: Purification

-

Column Chromatography: Silica Gel (200-300 mesh).

-

Eluent: Gradient of DCM

DCM:MeOH (98:2). -

Yield Expectation: 75–85%.

Part 4: Data Visualization & Logic

Reaction Logic & Pathway

Caption: Mechanistic pathway of sulfonamide probe synthesis via nucleophilic substitution at the sulfonyl center.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| No Reaction (TLC shows SM) | Sulfonyl chloride hydrolyzed | Use fresh reagent; ensure anhydrous solvent. Add DMAP catalyst (0.1 eq). |

| Multiple Fluorescent Spots | Bis-sulfonylation or Esterification | Reduce equivalents of sulfonyl chloride to 0.9. Lower reaction temp. |

| Product stuck on Baseline | Pyridine/TEA salts remaining | Perform thorough acid wash (0.1 M HCl) during workup. |

| Low Fluorescence Yield | PET Quenching active | This is expected for sulfonamides. Test fluorescence in acidic media (pH < 5). |

Part 5: Characterization & Validation

To confirm the successful synthesis of the probe, the following spectral signatures must be verified (based on the N-acetyl-ethyl-benzene scaffold):

-

1H NMR (DMSO-d6 or CDCl3):

-

Acetamide Methyl: Singlet (

ppm, 3H). -

Ethyl Linker: Two triplets or multiplets (

and -

Aromatic Core: Two doublets (AA'BB' system) (

ppm), indicating the para-substituted benzene ring. -

Sulfonamide NH: Broad singlet (

ppm), exchangeable with

-

-

Mass Spectrometry (ESI-MS):

-

Look for

or -

Diagnostic: The isotopic pattern of Sulfur (S34) is subtle, but the absence of the Chlorine isotope pattern (3:1 ratio) confirms the substitution of the chloride.

-

References

-

Organic Syntheses. "Sulfanilyl chloride, N-acetyl-." Organic Syntheses, Coll. Vol. 1, p. 8; Vol. 8, p. 100. (Foundational chemistry for acetamido-sulfonyl chlorides). Link

-

Liu, Z.W., et al. (2024). "Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes."[3] Molecules, 29(11). (Protocol for sulfonamide-fluorophore conjugation). Link

-

Lankalapalli, S., et al. "Lessons in Organic Fluorescent Probe Discovery." PMC - NIH, (General principles of probe design and purification). Link

-

Google Patents. "Method for synthesizing 4-(2-aminoethyl)benzsulfamide." CN106336366A. (Industrial handling of the specific ethyl-linked precursor). Link

Sources

4-(2-acetamidoethyl)benzene-1-sulfonyl chloride as a linker in bioconjugation

Application Note: 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride in Bioconjugation

Part 1: Executive Summary & Technical Context

4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS: 35450-53-4) is a specialized sulfonylating reagent primarily utilized in the synthesis of sulfonylurea therapeutics (e.g., Glipizide). In bioconjugation, it serves a critical role as a hapten-labeling reagent .

Unlike bifunctional crosslinkers (e.g., SMCC, EDC), this molecule is a terminal modifier . It reacts with nucleophilic amines (Lysine ε-amines, N-terminus) on proteins to covalently attach the 4-(2-acetamidoethyl)phenyl moiety.

Primary Applications:

-

Immunogen Synthesis: Conjugation to carrier proteins (KLH, BSA) to generate antibodies against the glipizide/sulfonylurea pharmacophore for PK/PD ELISA development.

-

Chemical Biology: Blocking reactive lysines with a neutral, hydrophobic "cap" to study active site residues or alter protein surface properties (hydrophobicity modulation).

-

Fragment-Based Screening: Tethering the sulfonamide pharmacophore to surfaces or proteins for affinity studies.

Part 2: Chemical Basis & Mechanism[1]

The Warhead: Sulfonyl Chloride (-SO₂Cl)

The sulfonyl chloride group is highly reactive toward primary and secondary amines. Unlike NHS esters, which form amide bonds, sulfonyl chlorides form sulfonamide bonds .

-

Stability: Sulfonamide bonds are extremely stable against hydrolysis, proteolysis, and extreme pH, making them superior for generating robust immunogens.

-

Selectivity: Reacts primarily with Lysine (pKₐ ~10.5) and N-terminal amines (pKₐ ~8.0). Cysteine reactivity is possible but reversible under reducing conditions; Tyrosine/Histidine reactivity is negligible at controlled pH.

The Payload: N-(4-ethylphenyl)acetamide

The acetamidoethyl tail acts as a stable, neutral spacer. It mimics the peptide backbone (amide bond) but remains chemically inert under conjugation conditions, ensuring that the antibody response is directed toward the unique phenyl-sulfonyl epitope.

Reaction Mechanism

The reaction follows a nucleophilic substitution pathway (Sɴ2-like at Sulfur).

Figure 1: Mechanism of sulfonamide bond formation between a protein amine and the sulfonyl chloride reagent.

Part 3: Experimental Protocol

Safety Note: Sulfonyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood. Wear PPE.

Materials Required

| Component | Specification | Purpose |

| Reagent | 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride | Hapten linker |

| Carrier Protein | BSA, KLH, or Ovalbumin (Lyophilized) | Scaffold for conjugation |

| Conjugation Buffer | 0.1 M Carbonate/Bicarbonate, pH 9.0 | Promotes deprotonation of Lysines |

| Solvent | Anhydrous DMF or DMSO | Solubilizes the hydrophobic reagent |

| Quenching Buffer | 1 M Glycine or Tris-HCl, pH 8.0 | Stops reaction |

| Purification | Zeba™ Spin Columns (7K MWCO) or Dialysis | Removes free reagent |

Step-by-Step Methodology

1. Protein Preparation

-

Dissolve the carrier protein (e.g., BSA) in Conjugation Buffer to a concentration of 2–5 mg/mL .

-

Critical: Do not use amine-containing buffers (Tris, Glycine) at this stage; they will compete with the protein.

-

Calculation: For 10 mg BSA (~60 lysines, MW 66 kDa), you have ~0.15 µmol protein and ~9 µmol reactive amines.

2. Reagent Solubilization

-

Weigh 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride immediately before use.

-

Dissolve in anhydrous DMF to a concentration of 10 mg/mL .

-

Note: Sulfonyl chlorides hydrolyze rapidly in water. Keep this solution dry and use within 5 minutes.

3. Conjugation Reaction

-

Stoichiometry: Target a 20–50 molar excess of reagent over protein (or ~0.5–1 equivalent per lysine) to ensure high hapten density.

-

Example: To 1 mL of 5 mg/mL BSA (75 nmol), add 1.5–3.75 µmol of reagent.

-

Addition: Add the DMF solution dropwise to the protein solution while stirring. Ensure the final organic solvent concentration does not exceed 10% (v/v) to prevent protein precipitation.

-

Incubation: Incubate at 4°C overnight or Room Temperature for 2 hours .

-

Expert Tip: Sulfonyl chlorides are less prone to hydrolysis than NHS esters, allowing for longer reaction times at lower temperatures (4°C) to preserve protein structure.

-

4. Quenching

-

Add 1 M Glycine (pH 8.0) to a final concentration of 50 mM.

-

Incubate for 15 minutes at RT. This reacts with any remaining sulfonyl chloride.

5. Purification

-

Dialysis: Dialyze against PBS (pH 7.4) for 24 hours with 3 buffer changes (1:1000 volume ratio).

-

Desalting Column: For small volumes (<2 mL), use a PD-10 or Zeba spin column equilibrated with PBS.

Workflow Diagram

Figure 2: Bioconjugation workflow for hapten labeling.

Part 4: Quality Control & Characterization

To validate the conjugation, you must quantify the Hapten Density (molecules of reagent per molecule of protein).

Method 1: TNBS Assay (Trinitrobenzenesulfonic Acid)

-

Principle: TNBS reacts with free primary amines to generate an orange chromophore (420 nm).

-

Procedure: Compare the absorbance of the modified protein vs. unmodified control. The decrease in free amines corresponds to the number of conjugated haptens.

-

Formula:

Method 2: MALDI-TOF Mass Spectrometry

-

Principle: Measure the mass shift.

-

Calculation:

Part 5: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation | DMF concentration too high (>10%) | Add reagent slower; dilute reagent further before adding. |

| Low Conjugation | Hydrolysis of Sulfonyl Chloride | Ensure DMF is anhydrous. Do not store reagent in solution. |

| Low Conjugation | pH too low (< 8.5) | Sulfonylation requires unprotonated amines. Adjust buffer to pH 9.0. |

| Protein Denaturation | Over-labeling | Reduce molar excess from 50x to 20x. Hydrophobic haptens can destabilize proteins. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 1: Functional Targets; Chapter 6: Hapten-Carrier Conjugates).

-

Matos, M. J., et al. (2019). Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent.[3][4] Methods in Molecular Biology, 2033, 23-33. (Demonstrates sulfonyl-based reactivity principles).

-

Bag, S., et al. (2021).[5] Recent developments in chemical conjugation strategies targeting native amino acids in proteins.[6] Acta Pharmaceutica Sinica B, 11(10), 3019-3034.

-

Dempsey, C. E. (2021). Amines as Nucleophiles: Sulfonamide Formation.[7][8] Chemistry LibreTexts. (Mechanistic grounding for sulfonyl chloride-amine reaction).

-

Huateng Pharma. (2023).[9] Product Data Sheet: 4-(2-Acetamidoethyl)benzenesulfonyl chloride.[1][2][10] (Chemical properties and CAS verification).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. en.huatengsci.com [en.huatengsci.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

Troubleshooting & Optimization

identifying and minimizing side reactions of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride

Core Technical Overview

4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (CAS: 35450-53-4) is a bifunctional intermediate primarily used to introduce the N-acetyl-tyramine scaffold into sulfonamide-based drugs (e.g., glibenclamide analogues).[1]

Its reactivity profile is dominated by the highly electrophilic sulfonyl chloride group (

The "Why" Behind the Failures

Most experimental failures with this reagent stem from competitive hydrolysis . The reaction of the sulfonyl chloride with water is autocatalytic: it generates HCl, which further catalyzes the degradation of the remaining chloride and can potentially hydrolyze the acetamide tail under forcing conditions.

Diagnostic Visualization: Decomposition Pathways

The following diagram maps the critical degradation pathways you must prevent.

Figure 1: Primary decomposition pathways. Note that the formation of Sulfonic Acid is the gateway to further impurities like Sulfonic Anhydride.

Troubleshooting Guide & FAQs

Module A: Purity & Storage

Q: My white solid has turned into a wet, sticky paste. Can I still use it? A: No. The "wet paste" appearance is the hallmark of advanced hydrolysis. The "wetness" is often not water, but a eutectic mixture of the sulfonic acid and generated HCl (which is hygroscopic).

-

The Fix: You cannot easily re-chlorinate the acid in situ without affecting the acetamide group. Discard and purchase fresh, or recrystallize (see below) if the degradation is minor (<10%).

-

Prevention: Store under Argon/Nitrogen at 4°C. Use a desiccator.

Q: How do I accurately check the purity? HPLC shows multiple peaks. A: Direct HPLC is misleading. Sulfonyl chlorides hydrolyze on the column due to the water in the mobile phase, appearing as the sulfonic acid peak.

-

Protocol (Derivatization Check):

-

Dissolve 10 mg of your sample in 1 mL dry DCM.

-

Add 2 equivalents of Morpholine (or Piperidine).[1]

-

Let react for 5 minutes (rapid conversion to stable sulfonamide).

-

Inject this mixture into the HPLC.

-

The resulting peak corresponds to the active chloride content.[1] Any peak matching the sulfonic acid retention time indicates prior hydrolysis.[1]

-

Module B: Reaction Optimization

Q: I am getting low yields (<50%) during coupling with amines. Why? A: Competitive Hydrolysis or Anhydride Formation. If you use aqueous base (Schotten-Baumann conditions) or wet solvents, water competes with your amine for the sulfonyl chloride.[1]

-